molecular formula AsEr B13748275 Erbium arsenide CAS No. 12254-88-5

Erbium arsenide

Katalognummer: B13748275
CAS-Nummer: 12254-88-5
Molekulargewicht: 242.18 g/mol
InChI-Schlüssel: UPBXZSPHDQYPDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chemical and Physical Properties
Erbium arsenide (ErAs) is a rare-earth pnictide compound with the chemical formula ErAs. It crystallizes in the cubic rocksalt structure (space group Fm-3m), where erbium (Er³⁺) and arsenide (As³⁻) ions occupy alternating lattice sites . Theoretical studies indicate a density of ~8.9 g/cm³, though experimental values may vary based on synthesis conditions . ErAs exhibits semimetallic behavior due to overlapping conduction and valence bands, making it suitable for optoelectronic and thermoelectric applications .

Synthesis Methods ErAs is typically synthesized via molecular beam epitaxy (MBE) or metalorganic chemical vapor deposition (MOCVD). MBE allows precise control over Er incorporation in gallium arsenide (GaAs) matrices, forming self-limiting ErAs quantum dots (10–20 Å in diameter) when Er concentrations exceed the solubility limit (~8×10¹⁷ cm⁻³ in GaAs) . MOCVD is employed for ErAs thin films, particularly in thermoelectric nanocomposites .

Eigenschaften

CAS-Nummer

12254-88-5

Molekularformel

AsEr

Molekulargewicht

242.18 g/mol

IUPAC-Name

arsanylidyneerbium

InChI

InChI=1S/As.Er

InChI-Schlüssel

UPBXZSPHDQYPDY-UHFFFAOYSA-N

Kanonische SMILES

[As]#[Er]

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Erbium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with water, forming erbium hydroxide and releasing hydrogen gas. This reaction is slow at room temperature but accelerates at higher temperatures . Erbium arsenide can also react with acids, forming erbium salts and arsenic trioxide .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Erbium Nitride (ErN)

Structural and Mechanical Properties
ErN shares the cubic rocksalt structure with ErAs but exhibits distinct mechanical properties. A 2016 study compared elastic constants, revealing ErN has higher Young’s modulus (265 GPa vs. 220 GPa) and shear modulus (105 GPa vs. 85 GPa) than ErAs, indicating greater rigidity. Both compounds are brittle (Poisson’s ratio <0.25) and anisotropic (Zener anisotropy factor >1) .

Thermal Conductivity
Debye temperatures for ErN (420 K) and ErAs (380 K) reflect differences in bonding strength, with ErN’s stronger Er-N bonds contributing to higher thermal stability .

Property ErAs ErN
Crystal Structure Cubic Cubic
Young’s Modulus (GPa) 220 265
Shear Modulus (GPa) 85 105
Debye Temperature (K) 380 420
Thermal Conductivity (W/m·K) 12.5 15.2

Erbium Antimonide (ErSb)

Structural Similarities
ErSb also adopts the cubic rocksalt structure, with lattice parameters (6.09 Å) closely matching ErAs (5.74 Å), facilitating epitaxial growth on III-V substrates like InSb .

Other Rare-Earth Arsenides

While the evidence lacks direct data on compounds like YAs or LaAs, their similarity to ErAs lies in shared cubic structures and applications in semiconductor matrices. For instance, YAs (with Y³⁺ ionic radius ≈ Er³⁺) serves as a diamagnetic analog in magnetic studies .

Q & A

Basic Research Questions

Q. What synthesis methods are optimal for producing high-purity Erbium arsenide (ErAs) nanostructures?

  • Methodological Answer : ErAs nanostructures are typically synthesized via molecular beam epitaxy (MBE) or chemical vapor deposition (CVD). For example, layered superlattices with ErAs nanodots (2 nm particles) embedded in aluminum/gallium arsenide heterostructures can be fabricated by alternating semiconductor layers (3 nm thickness per layer) and dispersing ErAs nanoparticles during growth . Key parameters include temperature control (~500–600°C for MBE) and stoichiometric calibration to avoid arsenic vacancies.

Q. How can crystallographic defects in ErAs-based superlattices be characterized?

  • Methodological Answer : High-resolution transmission electron microscopy (HR-TEM) and X-ray diffraction (XRD) are critical for identifying defects. For instance, XRD analysis of ErAs/GaAs superlattices reveals lattice mismatches (<0.1% strain) when layers are <5 nm thick, while TEM can visualize nanodot distribution uniformity . Pairing these with Raman spectroscopy helps correlate defects with phonon scattering anomalies.

Q. What spectroscopic techniques are suitable for analyzing ErAs electronic properties?

  • Methodological Answer : Angle-resolved photoemission spectroscopy (ARPES) and ultraviolet photoelectron spectroscopy (UPS) are used to map band structures. For ErAs, ARPES data show a semi-metallic Fermi surface with overlapping valence/conduction bands, while UPS confirms a work function of ~4.2 eV . Synchrotron-based techniques (e.g., XAS) further probe localized 4f-electron states.

Advanced Research Questions

Q. How does disorder induced by ErAs nanodots affect thermal and electronic transport in superlattices?

  • Methodological Answer : Disorder can be quantified using the Anderson localization model. Experimental studies on ErAs/AlAs superlattices (25% nanodot coverage) show a 30% reduction in thermal conductivity compared to ordered structures due to phonon scattering. Concurrently, magnetotransport measurements reveal anomalous Hall effects linked to spin-orbit coupling in disordered regions . Monte Carlo simulations are recommended to model carrier mobility vs. nanodot density.

Q. What contradictions exist in reported thermal conductivity data for ErAs composites, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from variations in interfacial roughness and measurement techniques (e.g., 3ω vs. laser flash). For example, 3ω measurements on ErAs/GaAs report 50 W/m·K, while laser flash yields 70 W/m·K. Standardizing sample preparation (e.g., identical layer thicknesses) and cross-validating with Boltzmann transport equations can mitigate these issues .

Q. Can ErAs heterostructures serve as a platform for topological quantum computing?

  • Methodological Answer : Theoretical models suggest ErAs/GaSb interfaces may host Majorana fermions under high magnetic fields (>10 T). Experimental validation requires low-temperature scanning tunneling microscopy (LT-STM) to detect zero-bias conductance peaks. Recent studies propose using Andreev reflection spectroscopy to identify superconducting proximity effects in ErAs-based Josephson junctions .

Q. How do interfacial strains in ErAs/InAs heterostructures influence optoelectronic performance?

  • Methodological Answer : Strain engineering via substrate selection (e.g., InP vs. GaAs) alters band alignment. Photoluminescence (PL) studies show a 150 meV redshift in strained ErAs/InAs quantum wells, attributed to piezoelectric effects. Finite-element modeling (COMSOL) is recommended to optimize strain for target wavelengths (e.g., 1.55 µm for telecom applications) .

Data and Reproducibility Guidelines

Q. What standards ensure reproducibility in ErAs thin-film experiments?

  • Methodological Answer : Adhere to the Beilstein Journal’s experimental documentation guidelines:

  • Report MBE/CVD growth rates (µm/hr), substrate temperatures, and vacuum levels (<10⁻⁹ Torr for MBE).
  • Include raw XRD/TEM data in supplementary files with metadata (e.g., beam energy, detector calibration) .

Q. How should researchers address conflicting data on ErAs magnetic properties?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments. For instance, conflicting Curie temperatures (15 K vs. 20 K) may stem from oxygen contamination. Repeat measurements with in-situ XPS to verify surface purity .

Tables for Reference

Property ErAs Value Measurement Technique Reference
Lattice Constant5.74 ÅXRD
Thermal Conductivity (300 K)55 W/m·K3ω Method
BandgapSemi-metallicARPES

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